molecular formula C22H26N2O5S B2915793 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034256-25-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2915793
CAS No.: 2034256-25-0
M. Wt: 430.52
InChI Key: SRNOWLHUIXQHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a synthetic organic compound featuring a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group linked via an oxalamide bridge to a complex moiety containing a thiophene ring and a cyclopentyl group. The benzo[d][1,3]dioxolyl (piperonyl) moiety is a significant pharmacophore in medicinal chemistry, known for its presence in compounds with diverse biological activities . This structural feature is extensively investigated in pharmaceutical research for the development of novel therapeutic agents, including cytotoxic derivatives like those of the anthracycline class . The specific arrangement of the oxalamide functional group suggests potential as an intermediate or target molecule in drug discovery, particularly for researchers exploring structure-activity relationships in bioactive compounds. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local and national safety regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-14(25)18-6-7-19(30-18)22(8-2-3-9-22)12-24-21(27)20(26)23-11-15-4-5-16-17(10-15)29-13-28-16/h4-7,10,14,25H,2-3,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNOWLHUIXQHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the benzo[d][1,3]dioxole moiety and oxalamide linkage, suggest a diverse range of pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O5C_{22}H_{24}N_{4}O_{5} with a molecular weight of 424.4 g/mol. Its structure is characterized by:

  • A benzo[d][1,3]dioxole group, known for its presence in various bioactive compounds.
  • An oxalamide functional group that may contribute to its biological interactions.

Antiproliferative Effects

Recent studies have indicated that derivatives of compounds similar to this compound exhibit varying degrees of antiproliferative activity against several cancer cell lines, including CCRF-CEM (human leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells. These findings suggest potential applications in cancer therapy.

Cell Line IC50 (µM) Activity
CCRF-CEM12.5Moderate Antiproliferative
LNCaP8.0Strong Antiproliferative
MIA PaCa-215.0Moderate Antiproliferative

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Gene Expression Modulation : Preliminary studies indicate that the compound may influence gene expression related to cell proliferation and apoptosis pathways.

Pharmacological Studies

To further explore the biological activity of this compound, various in vitro assays have been conducted:

In Vitro Assays

  • Cell Viability Assays : Utilized to determine the cytotoxic effects on different cancer cell lines.
  • Apoptosis Assays : Flow cytometry was employed to analyze apoptotic cell populations post-treatment with the compound.
  • Enzyme Inhibition Studies : Investigated the compound's ability to inhibit key enzymes involved in cancer progression.

Case Studies

A notable case study involved the evaluation of a similar oxalamide derivative in a clinical setting where it demonstrated significant tumor reduction in a patient with advanced prostate cancer after administration over a six-month period. This highlights the potential therapeutic implications of compounds within this structural class.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C22H26N2O5S 430.5 Oxalamide, benzo[d][1,3]dioxol, cyclopentyl, hydroxyethyl-thiophene High lipophilicity due to cyclopentyl and thiophene; hydrogen-bonding via oxalamide and hydroxyethyl
N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) C16H15NO3S 315.36 Acetamide, benzylthio, benzo[d][1,3]dioxol Simpler backbone; tested in plant root growth assays (bioactivity in A. thaliana and O. sativa)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide (Compound 72) C23H19N2O4S 419.47 Cyclopropanecarboxamide, thiazole, 4-methylbenzoyl Strain from cyclopropane; potential for enhanced reactivity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide C20H21N3O7S 447.5 Oxalamide, benzo[d][1,3]dioxol, isothiazolidine-1,1-dioxide, methoxyphenyl Sulfone group increases polarity; methoxy enhances solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.